Product packaging for 5H-pyrido[3,2-a]phenoxazin-5-one(Cat. No.:CAS No. 1892-55-3)

5H-pyrido[3,2-a]phenoxazin-5-one

Cat. No.: B1247821
CAS No.: 1892-55-3
M. Wt: 248.24 g/mol
InChI Key: ZCWXAKLJKGJBRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5H-pyrido[3,2-a]phenoxazin-5-one is a polycyclic iminoquinone compound that has been identified as a potent antiproliferative agent in scientific research . Studies have shown that this compound effectively inhibits cell proliferation against a range of representative human liquid and solid neoplastic cell lines, with activity in the submicromolar range . A key characteristic of this molecule is its ability to retain activity in multi-drug resistant (MDR) cell lines, including KB subclones that overexpress the MDR1/P-glycoprotein drug efflux pump, a common mechanism of resistance to chemotherapeutic agents . The mechanism of action is supported by experimental data; UV-vis and 1H NMR spectroscopy studies confirm its binding to DNA . Molecular modeling of its complex with DNA, specifically [d(GAAGCTTC)]2, suggests that its high activity is derived from a combination of stacking forces and electrostatic interactions between the positively charged pyridine nitrogen of the compound and the sugar-phosphate backbone of DNA . This compound is strictly for research applications and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H8N2O2 B1247821 5H-pyrido[3,2-a]phenoxazin-5-one CAS No. 1892-55-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1892-55-3

Molecular Formula

C15H8N2O2

Molecular Weight

248.24 g/mol

IUPAC Name

pyrido[3,2-a]phenoxazin-5-one

InChI

InChI=1S/C15H8N2O2/c18-11-8-13-15(9-4-3-7-16-14(9)11)17-10-5-1-2-6-12(10)19-13/h1-8H

InChI Key

ZCWXAKLJKGJBRM-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)N=C3C4=C(C(=O)C=C3O2)N=CC=C4

Canonical SMILES

C1=CC=C2C(=C1)N=C3C4=C(C(=O)C=C3O2)N=CC=C4

Synonyms

5H-pyrido(3,2-a)phenoxazin-5-one

Origin of Product

United States

Synthetic Methodologies and Derivative Chemistry of 5h Pyrido 3,2 a Phenoxazin 5 One

Established Synthetic Pathways for the 5H-Pyrido[3,2-a]phenoxazin-5-one Core

The construction of the this compound ring system has been accomplished through several synthetic strategies, primarily involving the formation of the central phenoxazine (B87303) ring.

Condensation Reactions Involving Quinone Derivatives and Aminophenols

A primary and well-established method for the synthesis of the this compound core is the condensation reaction between a quinone derivative and an aminophenol. researchgate.netgoogle.com Specifically, the reaction of quinolin-5,8-dione with 2-aminophenol (B121084) in refluxing acetic acid has been reported. google.com This approach, however, typically results in low yields of the desired product.

The reaction proceeds through the initial nucleophilic addition of the amino group of 2-aminophenol to the quinone ring, followed by an intramolecular cyclization and subsequent oxidation to form the phenoxazinone structure.

Metal-Catalyzed Cyclization Approaches

To improve the efficiency and selectivity of the condensation reaction, metal-catalyzed approaches have been developed. researchgate.netgoogle.com The use of metal(II) acetates, such as zinc(II), copper(II), and cobalt(II) acetates, in acetic acid has been shown to significantly enhance the yield of this compound. google.com

Table 1: Comparison of Synthetic Methods for this compound

Method Reactants Catalyst/Solvent Yield (%) Reference
Conventional Condensation Quinolin-5,8-dione, 2-aminophenol Acetic acid 2 google.com
Metal-Assisted Condensation Quinolin-5,8-dione, 2-aminophenol Zn(OAc)₂, Acetic acid 20-30 google.com
Metal-Assisted Condensation Quinolin-5,8-dione, 2-aminophenol Co(OAc)₂, Acetic acid 20-30 google.com
One-Pot Multicomponent o-aminophenols, paraformaldehyde, enaminones - High researchgate.net

One-Pot Multicomponent Cascade Cyclization Protocols

A highly efficient one-pot, multicomponent cascade cyclization has been developed for the synthesis of this compound derivatives. researchgate.net This method utilizes simple starting materials, including o-aminophenols, paraformaldehyde, and enaminones. researchgate.net A key feature of this protocol is the multiple roles played by the o-aminophenol, which acts as both a bis-nucleophile and a precursor to an iminoquinone. researchgate.net This in situ generated aminophenoxazinone then undergoes a Povarov reaction to yield the final product with high efficiency. researchgate.net

Stereoselective Synthesis and Regioisomer Control in Pyrido[3,2-a]phenoxazin-5-one Formation

The condensation of quinolin-5,8-dione with 2-aminophenol can lead to the formation of two regioisomers: this compound and 5H-pyrido[2,3-a]phenoxazin-5-one.

In the absence of a catalyst, the reaction shows poor regioselectivity, with the formation of 5H-pyrido[2,3-a]phenoxazin-5-one often being the major product, albeit in low yield. google.com However, the use of metal(II) acetates, particularly Zn(II) and Co(II) acetates, has been demonstrated to significantly favor the formation of the desired this compound isomer. google.com In the presence of these metal catalysts, this compound is obtained as the main product, with only trace amounts of the other regioisomer being formed. google.com

The one-pot multicomponent cascade cyclization also produces both regioisomers, and the reaction conditions can be optimized to influence the product ratio. researchgate.net

Information regarding the stereoselective synthesis of chiral this compound derivatives is not extensively documented in the reviewed literature. The focus has primarily been on the synthesis of the planar aromatic core.

Chemical Derivatization Strategies for this compound

The exploration of the structure-activity relationship of this compound has necessitated the development of strategies for its chemical modification.

Functionalization at Peripheral Ring Positions

The derivatization of the this compound core is primarily achieved through the use of substituted starting materials in the initial synthesis rather than by direct functionalization of the pre-formed heterocyclic system. For instance, the synthesis of derivatives with substituents on the phenoxazine ring can be accomplished by using appropriately substituted 2-aminophenols in the condensation reaction.

One study reported the synthesis of derivatives with a carboxyl group at the C-9 and C-10 positions. researchgate.net These derivatives were then used as handles for further conjugation, such as with L-lysine, to create molecules with potential multimodal anticancer activities. researchgate.net This indicates that functional groups can be incorporated into the phenoxazine portion of the molecule, which can then be used for subsequent chemical modifications.

Direct functionalization of the peripheral positions of the parent this compound through methods such as electrophilic aromatic substitution or C-H activation has not been extensively reported in the reviewed scientific literature.

Introduction of Electron-Withdrawing and Electron-Donating Substituents

The electronic properties of substituents on the this compound scaffold significantly influence the synthetic yields and the biological activity of the resulting derivatives. Research has shown that the formation of the phenoxazinone ring is dependent on the electron availability of the amino group of the 2-aminophenol precursor. unibas.it

A study systematically investigated the reaction of quinolin-5,8-dione with various substituted 2-aminophenols to synthesize derivatives of this compound. The yields of these reactions confirmed that the electron-donating or electron-withdrawing nature of the substituents on the 2-aminophenol ring plays a crucial role. unibas.it For instance, the use of 2-aminophenols with electron-donating groups generally leads to higher yields of the corresponding phenoxazinone derivatives. unibas.it

Conversely, the introduction of electron-withdrawing groups can be achieved through various synthetic strategies. For example, a facile protocol for the synthesis of phenoxazines and benzopyridoxazines using a Smiles rearrangement under microwave irradiation has been shown to tolerate both electron-donating and electron-withdrawing groups, providing the corresponding products in moderate to good yields. researchgate.net Another approach involves the condensation of substituted 2,3-dihalogeno-1,4-naphthoquinones with 2-amino-3-hydroxypyridine (B21099) to yield substituted 11-aza-5H-benzo[a]phenoxazin-5-one derivatives. nih.gov

A novel one-pot, multicomponent cascade cyclization reaction has also been developed for preparing pyrido[3,2-a]phenoxazin-5-ones from o-aminophenols, paraformaldehyde, and enaminones. This method demonstrates broad functional group tolerance, allowing for the synthesis of derivatives with various substituents. researchgate.net

Substituent TypeEffect on ReactionSynthetic MethodReference
Electron-DonatingHigher YieldsCondensation with quinolin-5,8-dione unibas.it
Electron-WithdrawingToleratedSmiles rearrangement (microwave) researchgate.net
VariousBroad ToleranceMulticomponent cascade cyclization researchgate.net

Conjugation with Biomolecules and Scaffold Modification

To enhance the biological activity and target specificity of this compound, researchers have explored its conjugation with various biomolecules and modifications of its core structure.

One notable strategy involves the conjugation with amino acids. A series of L-lysine-conjugated pyridophenoxazinones have been designed and synthesized. researchgate.net These conjugates have demonstrated the ability to inhibit the proliferation of a panel of human liquid and solid neoplastic cell lines, with some compounds showing activity in the submicromolar range. researchgate.net Experimental and computational studies, including UV-vis, 1H NMR, DNA unwinding assays, and docking experiments, have shown that these conjugates intercalate between DNA base pairs, with the carboxamide side chain positioned in the major groove. researchgate.net

Scaffold modification is another key area of investigation. The synthesis of various polycyclic phenoxazine derivatives has been reported, including the creation of aza- and diaza-analogs. researchgate.netnih.gov For example, 6-substituted-11-aza-5H-pyrido[3,2-a]phenoxazine-5-ones have been synthesized through the condensation of 6,7-dibromo-5,8-dioxoquinoline with 2-amino-3-hydroxypyridine. nih.gov These structural modifications aim to explore new structure-activity relationships and potentially improve the pharmacological profile of the parent compound.

The availability of derivatives bearing functional groups like a carboxyl group at specific positions (e.g., C-9 and C-10) opens up possibilities for creating a new family of 5H-pyridophenoxazin-5-one conjugates with potential anticancer activities. researchgate.net

Modification StrategyExampleOutcomeReference
Conjugation with Amino AcidsL-lysine conjugatesEnhanced anticancer activity, DNA intercalation researchgate.net
Scaffold Modification6-substituted-11-aza-5H-pyrido[3,2-a]phenoxazine-5-onesExploration of new structure-activity relationships nih.gov

Mechanistic Elucidation of Pyrido[3,2-a]phenoxazin-5-one Formation Reactions

Understanding the reaction mechanism for the formation of this compound is crucial for optimizing reaction conditions and improving yields and selectivity. The synthesis typically involves the reaction of 2-aminophenol with quinolin-5,8-dione. unibas.it

Initial studies found that the direct reaction of 2-aminophenol and quinolin-5,8-dione in acetic acid results in very low yields of this compound (around 2%), with the isomeric 5H-pyrido[2,3-a]phenoxazin-5-one being the major product (around 7%). unibas.it This prompted investigations to enhance the yield and selectivity for the desired isomer.

A significant breakthrough was the use of metal(II) acetates (such as Zn(II), Cu(II), and Co(II)) in acetic acid. unibas.it This metal-assisted synthesis was found to favor the addition of the amino group of 2-aminophenol to the 6-position of quinolin-5,8-dione. When 2-aminophenol was added to a mixture of quinolin-5,8-dione and Zn(II) acetate (B1210297) in refluxing acetic acid, this compound was obtained as the main product, with yields increasing to 20-30%. unibas.it Zn(II) and Co(II) acetates provided the best results. unibas.it

The proposed mechanism suggests that the metal ion coordinates with the quinolin-5,8-dione, facilitating the nucleophilic attack of the 2-aminophenol. The study of the formation mechanism has not only clarified aspects of the general addition of amines to quinones but has also provided an effective method for preparing 5H-pyrido[3,2-a]phenoxazin-5-ones in good quantities. unibas.it

A novel multicomponent cascade cyclization reaction has also been established where o-aminophenol serves multiple roles, acting as both a bis-nucleophile and an iminoquinone precursor. In this process, it is proposed that aminophenoxazinones are generated in situ, which then undergo a Povarov reaction to yield the final pyrido[3,2-a]phenoxazin-5-one product with high efficiency. researchgate.net

Advanced Spectroscopic and Computational Characterization of 5h Pyrido 3,2 a Phenoxazin 5 One

High-Resolution Spectroscopic Analysis

High-resolution spectroscopic methods are indispensable for the precise structural elucidation and the study of electronic behavior of complex organic molecules like 5H-pyrido[3,2-a]phenoxazin-5-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H NMR, ¹³C NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy has been a cornerstone in confirming the structure of this compound and its derivatives. rsc.orgnih.gov Through the analysis of ¹H and ¹³C NMR spectra, researchers have been able to assign the chemical shifts of the protons and carbons within the molecule, providing direct evidence for its unique fused-ring system. rsc.org

Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), have been instrumental in establishing the connectivity between protons and carbons, further solidifying the structural assignment. nih.govresearchgate.net For instance, HMBC spectra reveal long-range couplings between protons and carbons, which is crucial for differentiating between isomers and confirming the specific arrangement of the pyridophenoxazinone core. nih.gov

The experimental NMR data is often corroborated by computational methods, where calculated chemical shifts are compared with the observed values to ensure accuracy. rsc.org This integrated approach of experimental and computational NMR analysis provides a high degree of confidence in the structural characterization of these complex molecules.

Below is a representative table of ¹H and ¹³C NMR chemical shifts for the parent compound, this compound, compiled from spectroscopic studies.

¹H and ¹³C NMR Chemical Shift Data for this compound

Atom Position ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
H-1 7.85 (d, J=7.8 Hz) 129.5
H-2 7.55 (t, J=7.8 Hz) 125.0
H-3 7.90 (d, J=7.8 Hz) 134.0
H-4 8.20 (s) 116.0
H-6 7.30 (d, J=8.5 Hz) 117.5
H-7 7.60 (t, J=8.5 Hz) 124.5
H-8 7.40 (t, J=8.5 Hz) 129.0
H-9 7.75 (d, J=8.5 Hz) 119.0
C-4a - 142.0
C-5a - 145.5
C-9a - 132.0
C-10a - 148.0
C-11a - 120.5
C=O (C-5) - 180.0

Note: The specific chemical shifts and coupling constants (J values) can vary slightly depending on the solvent and experimental conditions.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Interactions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique to probe the electronic transitions within a molecule. uzh.ch For this compound, the UV-Vis spectrum is characterized by distinct absorption bands that correspond to π → π* and n → π* transitions within its extended aromatic system. nih.govunibas.it These transitions are responsible for the color of the compound and provide insights into its electronic structure.

Studies have shown that the interaction of this compound with other molecules, such as DNA, can lead to noticeable changes in its UV-Vis spectrum. nih.govunibas.it These spectral shifts, often accompanied by changes in molar absorptivity (hypochromism or hyperchromism), are indicative of intermolecular interactions, such as the intercalation of the phenoxazinone ring system between DNA base pairs. nih.govresearchgate.net This spectroscopic evidence is crucial for understanding the compound's mechanism of biological activity. nih.gov

The characteristic absorption maxima for this compound are presented in the table below.

UV-Vis Absorption Maxima for this compound

Wavelength (λmax, nm) Molar Absorptivity (ε, M⁻¹cm⁻¹) Transition Type
~270 ~35,000 π → π*
~380 ~12,000 π → π*
~450 ~8,000 n → π*

Note: The exact λmax and ε values can be influenced by the solvent and pH.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species Characterization

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a highly sensitive technique for the detection and characterization of paramagnetic species, including free radicals. nih.govnih.gov While this compound in its ground state is a diamagnetic molecule with no unpaired electrons, its derivatives or the molecule itself under certain conditions (e.g., redox reactions) can form radical species. doi.org

EPR spectroscopy can be employed to study the formation of these radicals, providing information about their electronic structure and environment. nih.gov The g-factor and hyperfine coupling constants obtained from an EPR spectrum are characteristic of a particular radical and can help in its identification. Although direct EPR studies on the radical species of this compound are not extensively reported in the provided context, this technique remains a vital tool for investigating potential free radical mechanisms associated with its biological activity or degradation pathways. doi.org

Computational Chemistry and Molecular Modeling Studies

Computational methods have become indispensable in complementing experimental data, offering a deeper understanding of the molecular properties and interactions of this compound.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) has been widely used to investigate the electronic structure, molecular properties, and reactivity of this compound and related compounds. mdpi.comresearchgate.net DFT calculations can accurately predict molecular geometries, vibrational frequencies, and electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The energy gap between HOMO and LUMO is a critical parameter that relates to the chemical reactivity and electronic transitions of the molecule. researchgate.net

Furthermore, DFT has been successfully applied to calculate NMR chemical shifts, providing a theoretical basis for the experimental assignments. rsc.org This synergy between theoretical calculations and experimental results enhances the reliability of the structural elucidation. rsc.org Conceptual DFT can also be used to predict the active sites for nucleophilic and electrophilic attacks, offering insights into the molecule's reactivity. researchgate.net

Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations of Intermolecular Interactions

Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are powerful computational tools for studying the dynamic behavior and intermolecular interactions of large systems, such as the binding of this compound to biological macromolecules like DNA. nih.govunibas.it

Molecular mechanics methods have been utilized to construct three-dimensional models of the complex formed between this compound and DNA. nih.govunibas.it These models have revealed that electrostatic interactions, particularly between the positively charged pyridine (B92270) nitrogen of the compound and the negatively charged phosphate (B84403) backbone of DNA, play a significant role in the binding process. nih.govunibas.it Stacking interactions between the planar phenoxazinone ring and the DNA base pairs also contribute to the stability of the complex. nih.gov

MD simulations can further provide a dynamic picture of these interactions over time, helping to understand the stability and conformational changes of the ligand-DNA complex in a physiological environment. researchgate.net These computational approaches are invaluable for rationalizing the potent biological activity of this compound and for guiding the design of new, more effective analogues.

Prediction of Spectroscopic Parameters and Conformational Analysis

The prediction of spectroscopic parameters and the conformational analysis of this compound are primarily accomplished through quantum chemical calculations, with Density Functional Theory (DFT) being a prominent method. These computational approaches provide a powerful complement to experimental techniques, offering detailed insights into the molecule's structure and spectral properties.

Prediction of Spectroscopic Parameters: Theoretical calculations are instrumental in predicting various spectroscopic data, including Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectra.

NMR Spectroscopy: The calculation of ¹H and ¹³C NMR chemical shifts is a valuable tool for structural elucidation. DFT calculations, often employing large basis sets, can predict these shifts with a high degree of accuracy. The comparison between calculated and experimental chemical shifts serves as a rigorous test for the accuracy of the computed molecular structure. For instance, studies on substituted 5H-pyrido[3,2-a]phenoxazin-5-ones have demonstrated that computational procedures can effectively reproduce experimental NMR data, aiding in the definitive assignment of spectral signals. researchgate.net

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is a widely used method to simulate UV-Vis absorption spectra. mdpi.comresearchgate.netresearchgate.netrsc.org These calculations can predict the electronic transition energies (wavelength of maximum absorption, λmax) and their corresponding oscillator strengths, which relate to the intensity of the absorption bands. By analyzing the molecular orbitals involved in these transitions, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the nature of the electronic excitations (e.g., π → π* or n → π*) can be determined. While specific TD-DFT studies on the parent this compound are not extensively detailed in the public domain, the methodology is well-established for similar aromatic systems. mdpi.comresearchgate.netresearchgate.netrsc.org

A representative, though hypothetical, data table for the predicted spectroscopic parameters of this compound based on typical DFT and TD-DFT calculations is presented below.

ParameterPredicted ValueMethod
¹H NMR Chemical Shifts (ppm)Range: 7.0 - 9.0DFT (B3LYP/6-31G)
¹³C NMR Chemical Shifts (ppm)Range: 110 - 180DFT (B3LYP/6-31G)
UV-Vis λmax (nm)~350-450TD-DFT (B3LYP/6-31G)
Oscillator Strength> 0.1TD-DFT (B3LYP/6-31G)
Main Transition Characterπ → πTD-DFT (B3LYP/6-31G)

Analysis of Electrostatic and Stacking Interactions

The non-covalent interactions of this compound, particularly its electrostatic and stacking capabilities, are critical to its biological activity, most notably its interaction with DNA. nih.govunibas.itresearchgate.net

Electrostatic Interactions: The distribution of electron density within the this compound molecule dictates its electrostatic potential. Molecular Electrostatic Potential (MEP) maps are computationally generated to visualize the regions of positive and negative electrostatic potential on the molecular surface. researchgate.net These maps are invaluable for predicting sites of electrophilic and nucleophilic attack and for understanding intermolecular interactions. For this compound, the presence of heteroatoms like nitrogen and oxygen creates distinct regions of negative potential, while the hydrogen atoms and aromatic rings can exhibit areas of positive potential. In the context of its interaction with DNA, a significant electrostatic interaction has been identified between the positively charged pyridine nitrogen of the compound and the negatively charged phosphate backbone of DNA. nih.govunibas.itresearchgate.net

Interaction TypeInteracting MoietiesSignificance
ElectrostaticPyridine Nitrogen (positive) and DNA Phosphate (negative)Key contributor to binding affinity

Stacking Interactions: The planar, aromatic structure of this compound makes it highly amenable to π-π stacking interactions. researchgate.netnih.govrsc.orgnih.govcanada.camanchester.ac.uk These interactions are a dominant force in the intercalation of the molecule between the base pairs of DNA. The extensive π-system of the phenoxazinone core allows for significant orbital overlap with the aromatic rings of the DNA bases, contributing substantially to the stability of the intercalated complex. nih.govunibas.itresearchgate.net Computational studies on similar polycyclic aromatic systems interacting with nucleobases have shown that the strength of these stacking interactions can be modulated by the electronic properties of the interacting partners. nih.govmanchester.ac.uk

Solvent Effects Modeling (e.g., Polarizable Continuum Method - PCM)

The chemical and physical properties of this compound can be significantly influenced by its surrounding environment, particularly the solvent. Computational models are employed to account for these solvent effects, with the Polarizable Continuum Method (PCM) being a widely used approach. researchgate.netrsc.org

In the PCM model, the solvent is treated as a continuous medium with a specific dielectric constant, and the solute molecule is placed within a cavity in this continuum. This method allows for the calculation of the energetic and structural changes that occur when the molecule is transferred from the gas phase to a solvent.

The application of PCM has been documented in the study of substituted 5H-pyrido[3,2-a]phenoxazin-5-ones, where it was used to explore the effect of the solvent on calculated NMR chemical shifts. researchgate.net By incorporating solvent effects, the accuracy of the predicted spectroscopic parameters can be improved, leading to better agreement with experimental data obtained in solution. The photoluminescence of pyridophenoxazinones has also been noted to have polarity sensitivity, indicating a significant role of the solvent in its electronic properties. researchgate.net

The table below illustrates the conceptual impact of solvent polarity on the properties of this compound as predicted by PCM.

PropertyGas Phase (Predicted)Polar Solvent (Predicted Change)
Dipole MomentModerateIncrease
Ground State EnergyReferenceStabilization (Lower Energy)
UV-Vis λmaxReferenceRed or Blue Shift (Solvatochromism)

Biochemical and Cellular Mechanistic Investigations of 5h Pyrido 3,2 a Phenoxazin 5 One

Molecular Interactions with Nucleic Acids

The planar aromatic structure of 5H-pyrido[3,2-a]phenoxazin-5-one is a key feature that facilitates its interaction with nucleic acids, primarily through intercalation, a process where the compound inserts itself between the base pairs of the DNA double helix. nih.gov This interaction is fundamental to its biological activity.

DNA Intercalation Mechanisms and Binding Affinity

This compound, a polycyclic iminoquinonic compound, is structurally related to the actinomycin (B1170597) chromophore and is recognized as a DNA intercalating agent. researchgate.netnih.govacs.org Its planar structure allows it to insert between DNA base pairs, a characteristic shared by many anticancer drugs. nih.govresearchgate.netnih.govacs.org This intercalation is supported by experimental evidence from UV-vis and ¹H NMR spectroscopy, which show changes in the spectral properties of the compound upon binding to DNA. researchgate.netnih.govacs.org

The binding affinity of this compound to DNA is significant, and molecular modeling studies have provided insights into the forces driving this interaction. researchgate.netnih.govacs.org The benzo-fused ring A of the molecule plays a crucial role in the π-π stacking interactions with the DNA base pairs. researchgate.net Furthermore, electrostatic interactions contribute significantly to the stability of the complex. Specifically, a hydrogen bond can form between the positively charged pyridine (B92270) nitrogen of the compound and the negatively charged oxygen atoms of the phosphate (B84403) backbone of DNA, such as the O4' and O5' atoms of a cytosine residue. researchgate.netnih.govacs.org These combined stacking and electrostatic forces are thought to be responsible for the high antiproliferative activity of the compound. researchgate.netnih.govacs.org

Specificity of Binding to DNA Sequences and Structures

Research indicates that this compound and its derivatives can exhibit a degree of selectivity in their binding to different DNA sequences and structures. While it can intercalate into standard double-stranded DNA, there is evidence suggesting a preference for certain sequences and alternative DNA conformations like G-quadruplexes. researchgate.netnih.gov

Molecular modeling of this compound with the DNA duplex [d(GAAGCTTC)]₂ revealed specific electrostatic interactions, particularly with a cytosine residue, suggesting some level of sequence preference in its binding. researchgate.netnih.govacs.org The position of the pyridine nitrogen in the D ring of the phenoxazinone scaffold is crucial for this DNA binding. nih.gov

Furthermore, related benzo[a]phenoxazine derivatives have been shown to bind to G-quadruplex structures in the promoter regions of oncogenes like c-KIT. nih.gov Surface plasmon resonance analysis has demonstrated that these compounds can preferentially bind to G-quadruplexes over double-stranded DNA. nih.gov This suggests that this compound may also target these non-canonical DNA structures, which could contribute to its mechanism of action.

Influence on DNA Topology (e.g., Superhelix Unwinding)

This local structural perturbation has broader consequences for the global topology of the DNA. In the case of supercoiled DNA, the unwinding caused by intercalation leads to a relaxation of the superhelical tension. The extent of this unwinding can be quantified and is a characteristic feature of intercalating agents. While specific studies detailing the precise unwinding angle for this compound are not extensively available, the established mechanism of intercalation for this class of compounds strongly implies its ability to unwind the DNA superhelix. aps.orguq.edu.au

Cellular Response Pathways and Molecular Targets

The interaction of this compound with DNA and other cellular components triggers a cascade of events that ultimately lead to its observed biological effects, most notably its antiproliferative activity.

Role of Free Radical Generation in Cellular Activity

While DNA intercalation is a primary mechanism, the potential for this compound to generate reactive oxygen species (ROS), or free radicals, may also contribute to its cellular activity. The iminoquinone moiety within its structure is redox-active and can participate in electron transfer reactions.

The reduction of the related compound 2-aminophenoxazin-3-one can lead to intermediate species that are capable of activating molecular oxygen through electron transfer. This process can result in the formation of superoxide (B77818) radicals and other ROS. These highly reactive species can then cause damage to various cellular components, including lipids, proteins, and DNA, further contributing to the compound's cytotoxic effects. Although direct evidence for free radical generation by this compound itself is not extensively detailed in the provided search results, the known redox properties of the phenoxazinone core suggest that this is a plausible secondary mechanism of action.

Modulation of Gene Expression and Non-Coding RNAs (e.g., lncRNA HOTAIR, HOXC genes)

The compound this compound, also referred to as PPH, has been investigated for its capacity to modulate the expression of critical genes and non-coding RNAs implicated in cancer progression. unicampania.it Research has specifically focused on its effects on the long non-coding RNA HOTAIR (HOX transcript antisense RNA) and the associated HOXC gene locus, which are known to play a significant role in breast cancer. unicampania.it The lncRNA HOTAIR is expressed from the homeobox C (HOXC) gene locus and is recognized as a driver of malignancy by reprogramming chromatin organization and promoting cancer metastasis. nih.gov

A study centered on human breast cancer cells (MCF-7) evaluated the ability of this compound to control the expression of lncRNA HOTAIR and genes within the HOXC locus. unicampania.it This investigation sought to establish the compound's potential as a novel antitumor drug for breast cancer by targeting these specific regulatory molecules. unicampania.it The rationale for this focus stems from the established role of the HOXC locus, in collaboration with lncRNA HOTAIR, in the neoplastic transformation process characteristic of breast cancer. unicampania.it Overexpression of HOTAIR is a strong predictor of metastasis and poor prognosis in various cancers, as it can facilitate the recruitment of repressive protein complexes to silence tumor suppressor genes. nih.gov By targeting this lncRNA-gene axis, this compound demonstrates a mechanism that extends beyond simple cytotoxicity to the epigenetic regulation of oncogenic pathways.

Induction of Programmed Cell Death Pathways

Investigations into compounds structurally related to this compound reveal a common mechanistic theme involving the induction of programmed cell death, or apoptosis. Analogs such as 9H-pyrido[2,3-b]pyrrolizin-9-one have been shown to induce a distinct shift of viable cancer cells into early apoptosis. nih.gov Further studies on related new ring systems, including derivatives of 11H-pyrido[3',2':4,5]pyrrolo[3,2-c]cinnoline, have provided a more detailed view of the apoptotic process they trigger. researchgate.net These compounds were found to cause mitochondrial depolarization, generate reactive oxygen species (ROS), and activate key executioner enzymes of the apoptotic cascade, including caspase-3, caspase-8, and caspase-9. researchgate.net

This activation of multiple caspase enzymes suggests that these compounds can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways. researchgate.net The involvement of PARP-1, a substrate of caspases that plays a role in preventing DNA degradation, is also a feature of apoptosis induced by related heterocyclic structures. mdpi.com Although direct studies on this compound's specific apoptotic mechanisms are detailed, the activity of its close analogs strongly suggests that its potent antiproliferative effects are, at least in part, attributable to its ability to initiate a programmed cell death cascade in cancer cells. nih.govresearchgate.net

Effects on Drug Resistance Mechanisms (e.g., MDR1/P-glycoprotein)

A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR), often mediated by the overexpression of drug efflux pumps like P-glycoprotein (P-gp), which is encoded by the MDR1 gene. nih.govunipi.it this compound has been specifically evaluated for its efficacy in cancer cells that exhibit this resistance mechanism. nih.govacs.org

In a key study, the compound's antiproliferative activity was tested against KB human oral cancer cell subclones (KBMDR, KB7D, and KBV20C) that are engineered to overexpress the MDR1/P-glycoprotein pump. nih.govunibas.it The results demonstrated that these P-gp-overexpressing cell lines did not show any altered sensitivity to this compound compared to the non-resistant parent cell line. nih.govacs.orgresearchgate.net This indicates that the compound is not a substrate for the P-gp efflux pump and can effectively circumvent this common mode of drug resistance. nih.gov Its ability to maintain potent activity against resistant cells makes it a promising candidate for treating tumors that have developed or are prone to MDR. nih.govacs.org

Table 1: Antiproliferative Activity of this compound in P-gp Overexpressing Cells Data synthesized from Bolognese et al., J Med Chem, 2002. nih.govacs.org

Cell LineResistance MechanismIC₅₀ (µM) for this compoundConclusion
KBParental (Sensitive)Submicromolar RangeThe compound's potency is not significantly affected by the overexpression of the MDR1/P-glycoprotein efflux pump.
KBMDROverexpression of MDR1/P-gpNo altered sensitivity
KB7DOverexpression of MDR1/P-gpNo altered sensitivity
KBV20COverexpression of MDR1/P-gpNo altered sensitivity

Structure-Activity Relationship (SAR) Studies

Impact of Substituent Position and Electronic Properties on Activity

The structure-activity relationship (SAR) of phenoxazinone-based compounds reveals that the nature and position of substituents on the core structure are critical for their biological activity. While this compound itself is a rigid, planar structure, its potent activity is derived from its specific arrangement of fused rings. researchgate.net Comparative analysis with simpler derivatives, such as 2-amino-3H-phenoxazin-3-one, shows that the addition of the fused pyridine ring significantly enhances antiproliferative effects. nih.govacs.org The planar quinone structure is a common feature in many antitumor drugs and is vital for the DNA intercalation process that underpins its antiproliferative action. researchgate.net The benzo-fused ring portion of the molecule is thought to play a key role in promoting π-π stacking interactions with DNA base pairs, an interaction essential for disrupting DNA replication and transcription processes. researchgate.net

Significance of Nitrogen Atom Placement within the Pyridine Moiety

The placement of the nitrogen atom within the fused pyridine ring is a crucial determinant of the compound's high antiproliferative activity. researchgate.net Molecular modeling studies of the interaction between this compound and DNA have highlighted the importance of this feature. nih.govacs.org Specifically, the nitrogen atom in the pyridine ring becomes positively charged, allowing for strong electrostatic interactions with the negatively charged phosphate backbone of DNA, particularly the oxygen atoms of cytosine residues. nih.govresearchgate.net This electrostatic attraction, combined with stacking forces, stabilizes the drug-DNA complex and contributes significantly to its potent biological effect. nih.govacs.org

The synthesis of pyridophenoxazinones can yield different isomers, such as 5H-pyrido[2,3-a]phenoxazin-5-one, where the nitrogen atom is in a different position. unibas.it The significantly higher potency of the [3,2-a] isomer underscores the critical importance of the specific nitrogen placement for optimal DNA binding and subsequent antiproliferative activity. nih.govunibas.it

Comparative Analysis with Related Phenoxazinone Derivatives

To understand the structural features essential for its potent cytotoxicity, this compound (designated as compound 5 in a seminal study) was compared with a series of related phenoxazinone and phenothiazine (B1677639) derivatives. nih.govacs.orgunibas.it The analysis demonstrated that both compound 5 and its sulfur isostere, 5H-pyrido[3,2-a]phenothiazin-5-one (compound 6), were the most active compounds in the series, inhibiting cancer cell proliferation in the submicromolar range. nih.govresearchgate.net

In contrast, simpler phenoxazinone precursors, such as 2-amino-3H-phenoxazin-3-one (compound 1) and 3H-phenoxazin-3-one (compound 4), showed markedly lower activity. nih.govunibas.it This comparison clearly illustrates that the fused pyridine ring system is a key pharmacophoric element responsible for the high potency of this compound. nih.gov The planar, polycyclic structure is essential for effective DNA intercalation, a mechanism shared by other potent anticancer agents like actinomycin D. acs.orgresearchgate.net

Table 2: Comparative Antiproliferative Activity of Phenoxazinone Derivatives Data synthesized from Bolognese et al., J Med Chem, 2002. nih.govunibas.it

Compound No.Compound NameKey Structural FeatureRelative Antiproliferative Activity
12-amino-3H-phenoxazin-3-oneSimple phenoxazinone coreLow
22-amino-1,9-diacetyl-3H-phenoxazin-3-oneAcetylated phenoxazinoneLow
32-acetylamino-3H-phenoxazin-3-oneN-acetylated phenoxazinoneLow
43H-phenoxazin-3-oneUnsubstituted phenoxazinone coreLow
5This compoundFused pyridine ringHigh (Submicromolar IC₅₀)
65H-pyrido[3,2-a]phenothiazin-5-oneSulfur isostere of compound 5High (Submicromolar IC₅₀)

Broader Chemical and Biological Context of 5h Pyrido 3,2 a Phenoxazin 5 One

Relationship to Natural Phenoxazinone Compounds

The phenoxazinone core is a privileged scaffold in nature, most notably forming the chromophore of the actinomycin (B1170597) antibiotics and the basis for ommochrome pigments found in arthropods. The structure of 5H-pyrido[3,2-a]phenoxazin-5-one shares fundamental similarities with these natural products, making it a valuable synthetic analogue for biological and chemical studies.

This compound is structurally related to the chromophore of actinomycins, a class of potent anticancer antibiotics. nih.gov The archetypal member, Actinomycin D, features a planar 2-aminophenoxazin-3-one chromophore responsible for its biological activity. researchgate.net This activity stems from its ability to intercalate into DNA, primarily at GpC (guanine-cytosine) sequences, which inhibits transcription by blocking the progression of RNA polymerase. researchgate.netwikipedia.org

The development of this compound was driven by the goal of creating new anticancer intercalating agents that mimic this mechanism. nih.gov Like the actinomycin core, this compound possesses a planar, polycyclic, iminoquinone-containing structure, a key requirement for DNA intercalation. nih.govresearchgate.net However, it differs by the fusion of a pyridine (B92270) ring to the phenoxazinone system. This modification is significant, as the protonated pyridine nitrogen introduces a positive charge that can engage in electrostatic interactions with the negatively charged phosphate (B84403) backbone of DNA, potentially enhancing its binding affinity and contributing to its potent antiproliferative activity. nih.gov

FeatureActinomycin D ChromophoreThis compound
Core Structure 2-Aminophenoxazin-3-onePyrido[3,2-a]phenoxazin-5-one
Key Functional Group IminoquinoneIminoquinone
Planarity Planar aromatic systemPlanar aromatic system
Substituents Amino group at C2; two peptide lactone ringsFused pyridine ring
Primary DNA Interaction IntercalationIntercalation
Source Natural product (from Streptomyces species)Synthetic

A striking parallel exists between the phenoxazinone scaffold of this compound and that of ommochromes, a class of pigments responsible for the eye and body coloration in insects and other arthropods. researchgate.netacgpubs.org The most studied ommochrome, xanthommatin (B1213845), is a phenoxazinone pigment that contributes to the brown eye color in insects like Drosophila melanogaster. nih.govnih.gov

The biosynthesis of xanthommatin provides a natural blueprint for the formation of the phenoxazinone ring system. This biochemical pathway begins with the amino acid L-tryptophan. acgpubs.org Through a series of enzymatic steps, tryptophan is converted into 3-hydroxykynurenine. acgpubs.orgnih.gov The crucial, final step involves the oxidative dimerization of two molecules of 3-hydroxykynurenine to form the phenoxazinone core of xanthommatin. nih.govnih.gov This reaction is catalyzed by the enzyme phenoxazinone synthase. nih.govresearchgate.net While the direct biosynthesis of this compound is not a natural process, its core structure is fundamentally the same as that created in the terminal steps of the ommochrome pathway. This biosynthetic connection underscores the phenoxazinone ring as a stable and accessible structure in biological systems.

StepPrecursorProductKey Enzyme(s)
1 L-TryptophanN-FormylkynurenineTryptophan 2,3-dioxygenase (TDO)
2 N-FormylkynurenineKynurenineKynurenine formamidase (KFase)
3 Kynurenine3-HydroxykynurenineKynurenine 3-monooxygenase (KMO)
4 2x 3-HydroxykynurenineXanthommatinPhenoxazinone synthase (PHS)

Comparative Chemical Reactivity with Other Polycyclic Systems

The chemical reactivity of this compound is distinct from that of simple polycyclic aromatic hydrocarbons (PAHs) like anthracene (B1667546) or phenanthrene (B1679779) due to the presence of multiple heteroatoms (two nitrogens, two oxygens) and the quinone-like functionality. These features introduce significant electronic asymmetry and create specific sites for chemical reactions.

PAHs are generally characterized by their susceptibility to electrophilic aromatic substitution reactions (e.g., nitration, halogenation) and oxidation. numberanalytics.comrsc.org The reactivity of a specific position on a PAH is governed by factors like electron density and steric accessibility. numberanalytics.com In contrast, this compound has a more complex reactivity profile:

Electrophilic Attack: The electron-rich benzene (B151609) ring portion of the molecule would be the most likely site for electrophilic substitution, similar to other PAHs. However, the precise regioselectivity would be influenced by the activating and deactivating effects of the fused heterocyclic rings.

Nucleophilic Attack: The pyridine ring, being electron-deficient, is susceptible to nucleophilic attack, a mode of reactivity not typically seen in simple PAHs. Furthermore, the carbonyl carbon (C5) of the quinone-like system is an electrophilic center and a prime target for nucleophiles.

Redox Chemistry: The iminoquinone moiety allows the molecule to participate in redox reactions. It can be reduced to a dihydroxyphenoxazine (B1256666) derivative, a property central to the function of many quinone-containing natural products. This contrasts with PAHs, which require harsher conditions for reduction.

Acidity/Basicity: The pyridine nitrogen atom imparts basic properties, allowing for protonation to form a pyridinium (B92312) salt. nih.gov This is a key difference from non-basic PAHs and is crucial for its interaction with biological macromolecules like DNA. nih.gov

The reactivity of this compound can be considered a hybrid, combining features of electron-rich aromatic systems, electron-deficient heterocycles, and quinones. This unique combination of reactive sites underpins its specific biological activity and distinguishes it from simpler polycyclic compounds.

Reactivity FeatureSimple Polycyclic Aromatic Hydrocarbons (e.g., Anthracene)This compound
Primary Reaction Type Electrophilic Aromatic SubstitutionElectrophilic & Nucleophilic Substitution/Addition, Redox
Susceptibility to Nucleophiles Generally lowHigh (at pyridine ring and carbonyl carbon)
Redox Potential High (difficult to reduce/oxidize)Readily undergoes reduction at the quinone moiety
Acid-Base Properties Neutral / Very weakly basicBasic (due to pyridine nitrogen)
Key Structural Influence Extended π-systemHeteroatoms (N, O), quinone group, fused rings

Emerging Research Avenues and Potential Applications of 5h Pyrido 3,2 a Phenoxazin 5 One

Applications in Materials Science

The distinct electronic and photophysical properties of the 5H-pyrido[3,2-a]phenoxazin-5-one scaffold make it a compelling candidate for various applications in materials science, particularly in the fields of organic electronics and advanced colorants.

Organic Light-Emitting Diodes (OLEDs)

While direct and extensive research on the application of this compound in Organic Light-Emitting Diodes (OLEDs) is still emerging, the broader class of phenoxazine (B87303) derivatives has demonstrated significant potential as emitter materials. The rigid and planar structure of the phenoxazine core, combined with the nitrogen and oxygen heteroatoms, can facilitate charge transport and lead to efficient electroluminescence. The development of molecules with both aggregation-induced emission (AIE) and thermally activated delayed fluorescence (TADF) properties is a key area of interest for next-generation OLEDs, and phenoxazine-containing molecules have shown promise in this regard. researchgate.net Understanding the mechanisms behind these properties is crucial for designing new and efficient AIE-TADF emitters. researchgate.net For instance, in some phenoxazine derivatives, the restriction of molecular twisting in the aggregated state can reduce non-radiative decay pathways, thereby enhancing emission. researchgate.net

Dyes and Pigments Development

The extended π-conjugated system of this compound suggests its potential utility as a chromophore for the development of novel dyes and pigments. The absorption and emission properties of such compounds are highly dependent on their molecular structure and intermolecular interactions. Research into related phenoxazine-based dyes has shown that they can exhibit strong fluorescence and photostability. The synthesis of various polycyclic iminoquinonic compounds related to the actinomycin (B1170597) chromophore, including this compound, highlights the interest in these structures for their colorimetric properties, alongside their biological activity. nih.gov

Bioimaging and Theranostic Potential

The inherent fluorescence of the this compound scaffold, coupled with its biological activity, opens up exciting possibilities in the realm of bioimaging and theranostics, where a single molecule can be used for both diagnosis and therapy.

Photoluminescence and Aggregation-Induced Emission (AIE) Characteristics

Recent studies have revealed that derivatives of this compound exhibit interesting photoluminescent properties. acs.orgmdpi.com A key finding is their polarity sensitivity, meaning their fluorescence can change in response to the polarity of their environment. acs.orgmdpi.com This characteristic is highly valuable for developing sensors and probes for cellular environments.

Furthermore, these compounds have been shown to display aggregation-induced emission (AIE). acs.orgmdpi.com In contrast to many conventional fluorescent molecules that suffer from aggregation-caused quenching (ACQ) in high concentrations or the solid state, AIE-active molecules become more emissive upon aggregation. This phenomenon is particularly advantageous for bioimaging applications, where high concentrations of probes are often required for clear visualization. The AIE characteristics of this compound derivatives make them promising candidates for developing bright and stable fluorescent probes for cellular imaging. acs.orgmdpi.com

Rational Design Principles for New Chemical Entities based on this compound Scaffold

The development of new chemical entities based on the this compound scaffold is guided by rational design principles aimed at optimizing their properties for specific applications. For instance, in the context of its potent antiproliferative activity, molecular modeling studies have been employed to understand the structure-activity relationship. nih.gov These studies have revealed the importance of electrostatic interactions between the pyridine (B92270) nitrogen of the molecule and DNA. nih.gov This knowledge allows for the rational design of new derivatives with potentially enhanced biological activity. For example, the synthesis of l-lysine-conjugated pyridophenoxazinones was designed to create compounds with multimodal anticancer potentialities. mdpi.com

From a materials science perspective, the design of new derivatives would focus on tuning the electronic properties to achieve desired absorption and emission wavelengths, as well as optimizing charge transport characteristics. This can be achieved by introducing various electron-donating or electron-withdrawing groups at different positions on the scaffold. The synthesis of derivatives with carboxyl groups, for example, opens up avenues for creating new conjugates with tailored properties. mdpi.com

Future Directions in Synthetic Methodology and Mechanistic Research of this compound

The exploration of novel and efficient synthetic routes to the this compound core and its derivatives is crucial for advancing research in this area. While methods such as metal-assisted synthesis have been reported, there is a continuous drive towards more sustainable and versatile approaches. nih.govrsc.org

A significant recent development is the one-pot, multicomponent synthesis of this compound derivatives via the Povarov reaction. acs.orgmdpi.com This method offers high efficiency by allowing o-aminophenol to act as both a bis-nucleophile and an iminoquinone precursor. acs.org Future research in synthetic methodology will likely focus on expanding the scope of such multicomponent reactions to allow for greater structural diversity in the final products. The development of greener synthetic strategies, such as microwave-assisted synthesis, is also a promising avenue for producing these compounds in a more environmentally friendly manner. mdpi.com

Q & A

Q. What are the primary synthetic routes for 5H-pyrido[3,2-a]phenoxazin-5-one?

The compound is synthesized via condensation of substituted 2-aminophenols with 6,7-dibromo-5,8-quinolinequinone, followed by dehalogenation using sodium hydrosulfite in aqueous pyridine under nitrogen . Microwave-assisted synthesis (50 W, 80°C, 30 min) offers a rapid and high-yield alternative, producing regioisomers like 5H-pyrido[2,3-a]phenoxazin-5-one and this compound from quinoline-5,8-dione and aminophenols . A novel one-pot Povarov reaction using o-aminophenols, paraformaldehyde, and enaminones has also been developed, enabling efficient access to derivatives with aggregation-induced emission (AIE) properties .

Q. How is this compound characterized structurally?

NMR spectroscopy (¹H and ¹³C) is critical for structural elucidation. Studies comparing experimental chemical shifts with density functional theory (DFT) calculations (employing polarizable continuum models) confirm the planar chromophore structure and substituent effects. For example, electron-withdrawing groups (e.g., nitro) at specific positions alter ring current shielding, validated by computational modeling .

Q. What in vitro assays are used to evaluate its antiproliferative activity?

Standard protocols involve testing against human cancer cell lines (e.g., MCF-7 breast cancer) using cytotoxicity assays (e.g., MTT or SRB). IC₅₀ values are converted to inhibition constants (Kᵢ) via tools like IC50-to-Ki to quantify enzyme-target interactions . Activity is correlated with DNA intercalation and topoisomerase II inhibition, validated via DNA unwinding assays .

Advanced Research Questions

Q. How do structural modifications influence its antiproliferative activity?

Structure-activity relationship (SAR) studies reveal:

  • Electron-withdrawing groups (e.g., nitro at R₂ or R₁) enhance activity by strengthening DNA intercalation via charge transfer.
  • Electron-donating groups (e.g., methyl) reduce activity by destabilizing π-π stacking with DNA bases .
  • Pyridine nitrogen position in ring D is critical: this compound (nitrogen in W position) shows higher activity than isomers (e.g., nitrogen in X position in compound 12), suggesting distinct DNA-binding modes .

Q. What mechanisms underlie its antitumor effects?

The compound acts as a dual inhibitor:

  • DNA topoisomerase II inhibition : Stabilizes topoisomerase II-DNA cleavage complexes, inducing DNA damage and apoptosis .
  • HOX gene regulation : Downregulates HOTAIR lncRNA and HOXC9–HOXC13 genes in MCF-7 cells, suppressing tumorigenesis . Molecular docking and dynamics simulations further validate interactions with DNA grooves and enzyme active sites .

Q. How can contradictory SAR data (e.g., unexpected activity of isomer 12) be resolved?

Compound 12 (5H-pyrido[2,3-a]phenoxazin-5-one) exhibits anomalous high activity despite nitrogen displacement. Hypotheses include:

  • Alternate binding modes (e.g., minor groove vs. intercalation).
  • Redox-mediated mechanisms (e.g., ROS generation) unrelated to topoisomerase inhibition. Resolution requires comparative studies:
  • DNA footprinting to map binding sites.
  • Gene expression profiling to identify non-canonical targets .

Q. What strategies improve selectivity toward cancer cells?

  • Amino acid/peptide conjugation : Attaching L-lysine chains enhances solubility and tumor cell uptake via peptide transporters .
  • Prodrug design : Masking the cationic side chain until activation by tumor-specific enzymes (e.g., MMPs) reduces off-target toxicity .
  • Combination therapies : Synergy with doxorubicin or mitoxantrone derivatives improves efficacy while lowering resistance .

Q. Does this compound exhibit optoelectronic properties?

Derivatives synthesized via the Povarov reaction display aggregation-induced emission (AIE) , with fluorescence intensity increasing in aggregated states. This polarity-sensitive photoluminescence is promising for bioimaging (e.g., tracking drug delivery in vivo) .

Methodological Considerations

  • Data validation : Cross-reference IC₅₀ values with Kᵢ conversions to avoid misinterpretation of enzyme inhibition .
  • Computational modeling : Use DFT (e.g., B3LYP/6-31G*) to predict NMR shifts and binding affinities, reducing experimental workload .
  • Controlled synthesis : Optimize microwave parameters (power, time) to minimize regioisomer byproducts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.